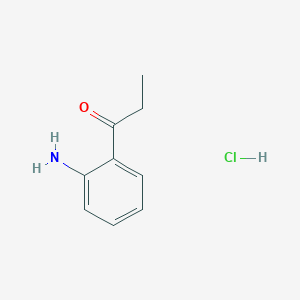
Methyl(4'-O-hexanoyldaidzein-7-yl-beta-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is a complex organic compound with the molecular formula C34H36O14 and a molecular weight of 668.64 g/mol This compound is a derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’‘-tri-O-acetylglucopyranosid)urinate involves multiple steps, starting with the extraction of daidzein from natural sources. The daidzein is then subjected to esterification with hexanoic acid to form 4’-O-hexanoyldaidzein. This intermediate is further reacted with methyl iodide to introduce the methyl group. Finally, the compound is glycosylated with beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranoside under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like chromatography and crystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The acetyl and hexanoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various alkylating or acylating agents; conditions depend on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. It may also interact with enzymes and receptors involved in cellular processes, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Daidzein: The parent compound, naturally occurring isoflavone with known biological activities.
Genistein: Another isoflavone with similar structure and properties.
Biochanin A: A methylated isoflavone with comparable biological effects.
Uniqueness
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is unique due to its specific modifications, which enhance its solubility, stability, and potential biological activities compared to its parent compound and other similar isoflavones .
Propiedades
Fórmula molecular |
C34H36O14 |
|---|---|
Peso molecular |
668.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxy-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34(5)32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41/h10-17,29-32H,6-9H2,1-5H3,(H,40,41)/t29-,30-,31-,32+,34?/m0/s1 |
Clave InChI |
XKFGTUXBIWISHK-UQZXYJODSA-N |
SMILES isomérico |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4([C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES canónico |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4(C(C(C(C(O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)


![1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)

![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)

![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)
![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)
![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
